2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid
Übersicht
Beschreibung
2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid is a novel compound derived from the chemical family of organic acids. It is a brominated analogue of the naturally occurring amino acid, L-tyrosine, and is a promising candidate for further research in the field of synthetic organic chemistry. This compound has recently been studied for its potential applications in scientific research and drug development, and has been found to possess a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Metabolism and Identification of Metabolites
The metabolism of psychoactive phenethylamines has been studied, leading to the identification of various metabolites, including compounds related to 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid. These studies are crucial for understanding the biotransformation and potential toxicological impacts of such substances (Kanamori et al., 2002).
Synthesis and Anticonvulsant Activity
Research has been conducted on the synthesis of new compounds derived from 3-(2-bromophenyl)-pyrrolidine-2,5-diones, showing significant anticonvulsant activity. These compounds offer potential as new treatments for epilepsy and related neurological conditions (Obniska et al., 2012).
Analgesic and Anti-inflammatory Potential
Studies on new amides derived from 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid have shown promising anticonvulsant and antinociceptive activities. These compounds could lead to new treatments for pain and epilepsy, demonstrating a dual therapeutic potential (Rapacz et al., 2016).
Novel Mutual Azo Prodrug for Ulcerative Colitis
Research into mutual azo prodrugs of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid, an analogue of nonsteroidal anti-inflammatory drugs, has shown effectiveness for ulcerative colitis. This approach may offer new pathways for treating inflammatory bowel diseases with reduced side effects (Jilani et al., 2013).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-2-pyrrolidin-1-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-5-3-9(4-6-10)11(12(15)16)14-7-1-2-8-14/h3-6,11H,1-2,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCJVKGBEMXJGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid | |
CAS RN |
490027-02-6 | |
Record name | 2-(4-bromophenyl)-2-(pyrrolidin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.